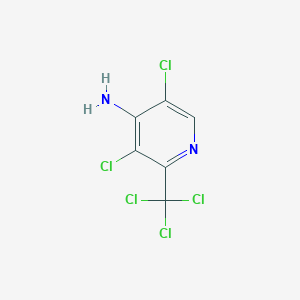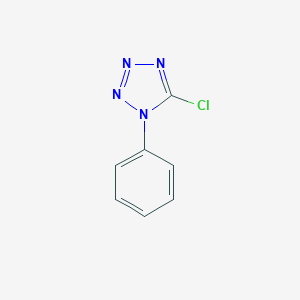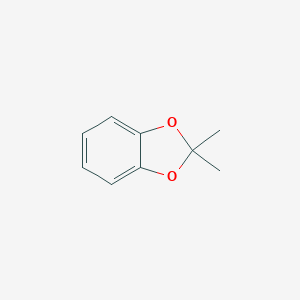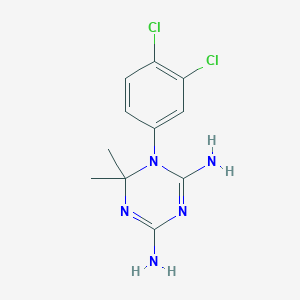
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DCDMH and is used as a disinfectant and biocide in water treatment, swimming pools, and other applications.
Mecanismo De Acción
The mechanism of action of DCDMH involves the release of chlorine ions, which react with the cell membrane of microorganisms, leading to their destruction. DCDMH also disrupts the metabolic pathways of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
DCDMH has been found to have minimal toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals. However, it is important to note that DCDMH should be used in accordance with recommended guidelines and safety precautions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCDMH has several advantages as a disinfectant and biocide in laboratory experiments. It is effective against a wide range of microorganisms and is relatively easy to handle and store. However, it is important to note that DCDMH may not be effective against all types of microorganisms and may require higher concentrations for certain applications.
Direcciones Futuras
Future research on DCDMH could focus on the development of more efficient synthesis methods, as well as the optimization of its antimicrobial activity against specific types of microorganisms. Additionally, further studies could investigate the potential use of DCDMH in other fields, such as agriculture and food processing.
Métodos De Síntesis
The synthesis of DCDMH involves the reaction of 3,4-dichloroaniline and cyanuric acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DCDMH.
Aplicaciones Científicas De Investigación
DCDMH has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has also been studied for its potential use as a pesticide and herbicide.
Propiedades
Número CAS |
13344-99-5 |
|---|---|
Nombre del producto |
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- |
Fórmula molecular |
C11H13Cl2N5 |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17) |
Clave InChI |
FPULLBVUFHTKQQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Otros números CAS |
13344-99-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



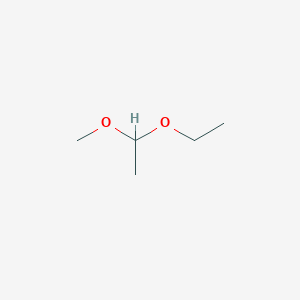
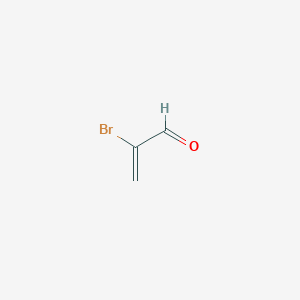
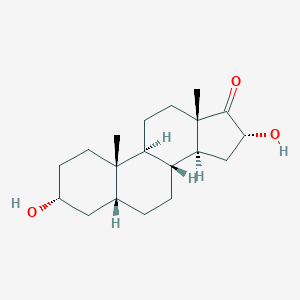
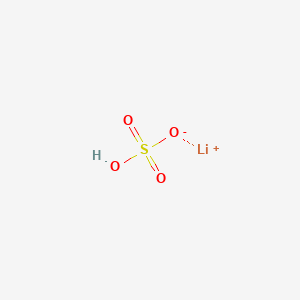
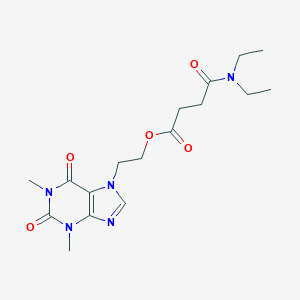
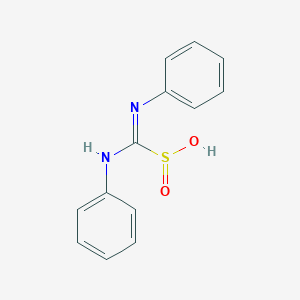
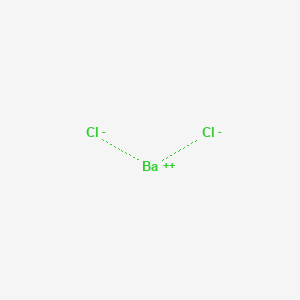
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
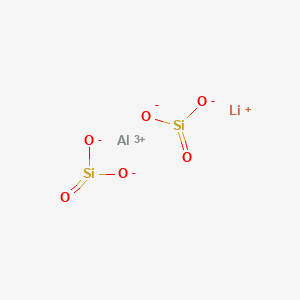
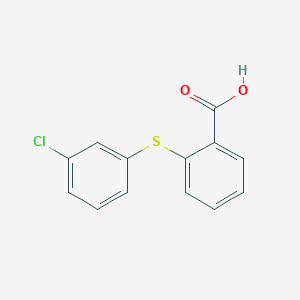
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
